3-(2-iodophenyl)-1-propanol
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Overview
Description
3-(2-Iodophenyl)-1-propanol is an organic compound that features an iodine atom attached to a phenyl ring, which is further connected to a propanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-iodophenyl)-1-propanol typically involves the iodination of a phenylpropane derivative. One common method is the reaction of 2-iodobenzaldehyde with a Grignard reagent, followed by reduction to yield the desired alcohol. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper complexes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
3-(2-Iodophenyl)-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The iodine atom can be reduced to form a phenylpropanol derivative.
Substitution: The iodine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used under conditions that favor nucleophilic substitution.
Major Products Formed
Oxidation: 3-(2-Iodophenyl)propanal or 3-(2-iodophenyl)propanoic acid.
Reduction: 3-Phenyl-1-propanol.
Substitution: 3-(2-Aminophenyl)-1-propanol or 3-(2-thiophenyl)-1-propanol.
Scientific Research Applications
3-(2-Iodophenyl)-1-propanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Properties
CAS No. |
26059-41-6 |
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Molecular Formula |
C9H11IO |
Molecular Weight |
262.09 g/mol |
IUPAC Name |
3-(2-iodophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11IO/c10-9-6-2-1-4-8(9)5-3-7-11/h1-2,4,6,11H,3,5,7H2 |
InChI Key |
RMHUFAVKFGGBTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCCO)I |
Origin of Product |
United States |
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